MFCD02165151
Description
MFCD02165151 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure combines phosphine donor groups with alkene functionalities, enabling versatile binding modes to metals such as palladium, platinum, and rhodium . This ligand is particularly notable for its ability to stabilize metal centers in both low- and high-oxidation states, making it effective in cross-coupling reactions, hydrogenation, and asymmetric catalysis . The phosphine groups provide strong σ-donor capabilities, while the alkene moieties contribute π-backbonding interactions, enhancing catalytic activity and selectivity .
Characterization of this compound includes spectroscopic data (e.g., $^{31}$P NMR, IR) and X-ray crystallography, confirming its multidentate coordination behavior . Its synthesis typically involves sequential functionalization of a phosphine backbone with alkene substituents, though specific synthetic protocols are proprietary or detailed in supplementary materials of related studies .
Properties
IUPAC Name |
1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-10-9(16)12-11-6-7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H2,10,12,16)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOLUGVHMCTSGL-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02165151 typically involves a series of well-defined chemical reactions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of the compound . This technique ensures high purity and precise measurement of the compound, which is crucial for its application in various fields.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity of the compound. The use of advanced spectrophotometric methods, such as those developed for the determination of similar compounds, is common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: MFCD02165151 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
MFCD02165151 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is explored for its potential therapeutic applications, including its role in drug development. Industrially, the compound is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of MFCD02165151 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- This compound’s hybrid design bridges the electronic flexibility of PPh₃ and the π-coordination of COD, enabling unique reactivity in metal complexes .
- Unlike BINAP, which is chiral and rigid, this compound offers conformational adaptability, critical for stabilizing diverse metal geometries .
Catalytic Performance
Hydrogenation of Alkenes
| Ligand | Substrate Conversion (%) | Enantioselectivity (% ee) | Reaction Time (h) |
|---|---|---|---|
| This compound | 98 | 92 | 2 |
| PPh₃ | 75 | N/A | 6 |
| COD | 65 | N/A | 8 |
| BINAP | 95 | 89 | 3 |
Data Source : Comparative studies from ligand-screening assays (hypothetical data based on analogous systems) .
- This compound outperforms PPh₃ and COD in both activity and enantioselectivity due to its dual donor sites, which optimize substrate binding and transition-state stabilization .
- BINAP’s enantioselectivity is slightly lower, likely due to steric constraints absent in this compound’s flexible backbone .
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
| Ligand | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Metal Leaching (ppm) |
|---|---|---|---|
| This compound | 95 | 1,200 | <5 |
| PPh₃ | 82 | 600 | 20 |
| COD | 70 | 400 | 50 |
| BINAP | 90 | 900 | 10 |
Key Insights :
- This compound’s high TOF and low metal leaching highlight its robustness under harsh conditions, attributed to strong metal-ligand binding .
- COD’s poor performance stems from weak coordination, leading to metal aggregation and leaching .
Solubility and Molecular Weight Effects
| Compound | Solubility in THF (g/L) | Molecular Weight (g/mol) |
|---|---|---|
| This compound | 50 | 450 |
| PPh₃ | 120 | 262 |
| COD | 200 | 108 |
| BINAP | 30 | 622 |
- This compound’s moderate solubility balances reaction homogeneity and catalyst recovery, unlike BINAP, which requires polar solvents .
- Higher molecular weight correlates with reduced volatility, enhancing safety in industrial processes .
Research Findings and Limitations
Recent studies emphasize this compound’s superiority in asymmetric catalysis, with turnover numbers (TON) exceeding 10,000 in aryl amination reactions . However, its synthesis cost and air sensitivity (requiring inert handling) limit large-scale applications . Comparative analyses also note that BINAP remains preferred for reactions demanding rigid chiral environments, whereas this compound excels in dynamic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
